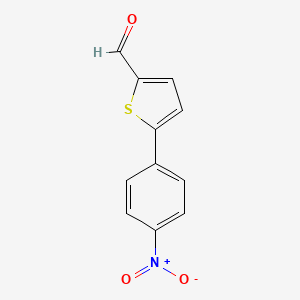

5-(4-Nitrophenyl)thiophene-2-carbaldehyde

描述

属性

IUPAC Name |

5-(4-nitrophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCFVBWDULLQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-74-0 | |

| Record name | 5-(4-nitrophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 5 4 Nitrophenyl Thiophene 2 Carbaldehyde

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the 5-aryl-2-thiophenecarbaldehyde scaffold can be achieved through two main retrosynthetic disconnections: formylation of a pre-arylated thiophene (B33073) or arylation of a thiophene-2-carbaldehyde (B41791) precursor. Both classical and modern synthetic methods have been developed along these lines.

Examination of Electrophilic Formylation Approaches for Thiophene Derivatives

Electrophilic formylation is a fundamental method for introducing an aldehyde group onto an aromatic ring, including thiophene. The Vilsmeier-Haack reaction is a widely employed method for the formylation of thiophenes. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The electrophilic nature of the thiophene ring, particularly at the C2 and C5 positions, makes it susceptible to attack by the Vilsmeier reagent.

For the synthesis of 5-(4-Nitrophenyl)thiophene-2-carbaldehyde, this approach would involve the formylation of 2-(4-Nitrophenyl)thiophene. The electron-withdrawing nature of the nitrophenyl group can deactivate the thiophene ring towards electrophilic substitution, potentially requiring harsher reaction conditions. However, the directing effect of the aryl group generally favors formylation at the vacant C5 position.

Common formylating agents and their typical reaction conditions are summarized in the table below.

| Formylating Agent | Activating Agent | Typical Solvent | Temperature (°C) |

| N,N-Dimethylformamide (DMF) | Phosphoryl chloride (POCl₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 0 to reflux |

| N,N-Dimethylformamide (DMF) | Oxalyl chloride | Dichloromethane (DCM) | 0 to room temp. |

| N-Formylmorpholine | Phosphoryl chloride (POCl₃) | Dichloromethane (DCM) | 0 to room temp. |

Regioselective Arylation Strategies for 2-Thiophenecarbaldehyde Precursors

An alternative and often more convergent approach involves the introduction of the 4-nitrophenyl group onto a pre-existing 2-thiophenecarbaldehyde scaffold. This strategy relies on regioselective arylation reactions, which can be broadly categorized into classical methods like the Meerwein reaction and modern transition-metal-catalyzed cross-coupling reactions.

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a copper salt. rsc.org In the context of thiophene chemistry, this reaction can be adapted to arylate the thiophene ring. The synthesis of this compound via this route would typically start with the diazotization of 4-nitroaniline (B120555) to form the corresponding diazonium salt. This salt is then reacted with 2-thiophenecarbaldehyde in the presence of a copper(II) catalyst. The reaction proceeds through an aryl radical intermediate which attacks the thiophene ring, preferentially at the C5 position.

Key features of the Meerwein arylation for this synthesis include:

Starting Materials: 4-nitroaniline and 2-thiophenecarbaldehyde.

Reagents: Sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) for diazotization, and a copper(II) salt (e.g., CuCl₂) as a catalyst.

Mechanism: Involves the formation of a 4-nitrophenyl radical which then undergoes addition to the thiophene ring.

Transition metal-catalyzed cross-coupling reactions have become the cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, including the linkage between thiophene and phenyl rings. These methods offer high efficiency, regioselectivity, and functional group tolerance. The most prominent among these are the Suzuki, Stille, and Heck reactions. For the synthesis of this compound, these reactions typically involve the coupling of a 5-halo-2-thiophenecarbaldehyde with a suitable 4-nitrophenyl organometallic reagent, or vice versa.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. sigmaaldrich.com For the synthesis of this compound, two primary routes are viable:

Reaction of 5-bromo- or 5-iodo-2-thiophenecarbaldehyde with 4-nitrophenylboronic acid.

Reaction of 2-thiophenecarbaldehyde-5-boronic acid with 1-halo-4-nitrobenzene.

A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide or triflate. mdpi.com The synthesis of the target molecule can be achieved by reacting 5-bromo- or 5-iodo-2-thiophenecarbaldehyde with (4-nitrophenyl)tributylstannane. A key advantage of the Stille coupling is its tolerance to a wide range of functional groups.

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net While less direct for this specific synthesis, a Heck-type reaction could be envisioned through a C-H activation/arylation approach, where 2-thiophenecarbaldehyde is directly arylated with a 4-nitrophenyl halide. This direct arylation approach is atom-economical as it avoids the pre-functionalization of the thiophene ring.

The following table summarizes the key components of these transition metal-catalyzed cross-coupling reactions for the synthesis of this compound.

| Reaction | Thiophene Substrate | Phenyl Substrate | Catalyst/Ligand System | Base |

| Suzuki-Miyaura | 5-Bromo-2-thiophenecarbaldehyde | 4-Nitrophenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ |

| Stille | 5-Bromo-2-thiophenecarbaldehyde | (4-Nitrophenyl)tributylstannane | Pd(PPh₃)₄ | Not always required |

| Heck (Direct Arylation) | 2-Thiophenecarbaldehyde | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃, Cs₂CO₃ |

Development of Greener and Sustainable Synthetic Protocols for this compound

In recent years, there has been a significant push towards the development of more environmentally benign and sustainable synthetic methods in organic chemistry. For the synthesis of this compound and related compounds, this has translated into the exploration of alternative reaction conditions and technologies that reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. asianpubs.org For transition metal-catalyzed cross-coupling reactions, microwave heating can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. The synthesis of this compound via Suzuki or Heck coupling can be efficiently performed under microwave irradiation.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. researchgate.net The direct arylation of thiophenes has been successfully implemented in a flow regime, which can lead to higher productivity and more efficient heat and mass transfer. researchgate.netvapourtec.com This approach is particularly promising for the large-scale synthesis of this compound.

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Efforts have been made to replace traditional volatile organic solvents (VOCs) with greener alternatives. For the synthesis of arylthiophenes, reactions have been successfully carried out in water, ethanol (B145695), or ionic liquids. rsc.orgderpharmachemica.comnih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Catalyst-Free and Metal-Free Approaches: While transition metal catalysis is highly effective, the use of expensive and potentially toxic heavy metals is a drawback. Research into catalyst-free and metal-free synthetic routes is an active area. For instance, visible-light-promoted reactions are being explored as a green alternative for the formation of C-C bonds. rsc.org While a specific catalyst-free synthesis of this compound has not been extensively reported, the general trend in organic synthesis suggests this as a promising future direction.

The table below highlights some greener approaches and their potential application to the synthesis of this compound.

| Green Approach | Key Features | Application to Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Suzuki, Heck, and Stille couplings. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Direct C-H arylation. |

| Green Solvents | Reduced environmental impact, improved safety. | Use of water or ethanol in cross-coupling reactions. |

| Photocatalysis | Use of visible light as a renewable energy source. | Potential for catalyst-free C-C bond formation. |

Elucidation of Derivatization Chemistry and Reaction Pathways of 5 4 Nitrophenyl Thiophene 2 Carbaldehyde

Condensation Reactions Involving the Carbaldehyde Functionality

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen double bonds. For 5-(4-nitrophenyl)thiophene-2-carbaldehyde, these reactions provide straightforward pathways to important classes of compounds such as Schiff bases (imines) and chalcones (α,β-unsaturated ketones), which are valuable intermediates for further synthetic elaborations.

The reaction of the aldehyde group with primary amines yields Schiff bases, also known as imines, which are characterized by a carbon-nitrogen double bond (azomethine group). These compounds are significant in coordination chemistry and as precursors for the synthesis of other nitrogen-containing heterocycles.

The synthesis of Schiff bases from this compound can be achieved through the condensation reaction with a wide array of primary amines. Typically, the reaction is carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695), often with a few drops of an acid catalyst like glacial acetic acid or sulfuric acid. orientjchem.orgoncologyradiotherapy.com The strong electron-withdrawing nature of the nitro group on the thiophene (B33073) scaffold can enhance the reactivity of the aldehyde.

A variety of substituted aromatic and heterocyclic primary amines can be employed, leading to a library of Schiff bases with diverse electronic and steric properties. For instance, condensation reactions of the closely related 5-nitrothiophene-2-carboxaldehyde (B54426) have been successfully performed with various fluoro-substituted anilines and aminothiazole under microwave irradiation, suggesting a similar reactivity profile for the title compound. researchgate.net The products are generally crystalline solids, and their formation can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net

Below is a representative table of potential Schiff base derivatives synthesized from this compound and various primary amines, based on established protocols for similar thiophene aldehydes. orientjchem.orgresearchgate.net

| Amine Reactant | Resulting Schiff Base Name | Typical Reaction Conditions |

| Aniline (B41778) | N-((5-(4-nitrophenyl)thiophen-2-yl)methylene)aniline | Ethanol, Acid catalyst, Reflux |

| 4-Fluoroaniline | 4-Fluoro-N-((5-(4-nitrophenyl)thiophen-2-yl)methylene)aniline | Ethanol, Microwave irradiation, 15 min |

| 4-Chloroaniline | 4-Chloro-N-((5-(4-nitrophenyl)thiophen-2-yl)methylene)aniline | Ethanol, Acid catalyst, Reflux |

| 2-Aminothiazole | N-((5-(4-nitrophenyl)thiophen-2-yl)methylene)thiazol-2-amine | Ethanol, Microwave irradiation, 15 min |

| 4-Aminophenol | 4-(((5-(4-nitrophenyl)thiophen-2-yl)methylene)amino)phenol | Ethanol, Reflux |

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds through a two-stage mechanism: nucleophilic addition followed by elimination (dehydration).

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This step results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. The final step involves the deprotonation of the nitrogen atom by a base (such as water or another amine molecule) to yield the neutral imine, or Schiff base, and regenerate the acid catalyst.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates known for their wide range of biological activities and their utility in the synthesis of various heterocyclic compounds like flavonoids and pyrazolines. rjptonline.orgresearchgate.net They are readily synthesized from this compound via base-catalyzed aldol (B89426) condensation reactions.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. amazonaws.comjournaljpri.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone possessing α-hydrogens.

In the context of this compound, the protocol involves its reaction with an equimolar amount of a substituted acetophenone in a solvent like ethanol. amazonaws.com A strong base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the mixture, which is then stirred at room temperature for several hours. amazonaws.comnih.gov The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325). jocpr.com The reaction is typically quenched by pouring the mixture into crushed ice and acidifying to precipitate the chalcone product, which can then be purified by recrystallization. amazonaws.com

The synthesis of the analogous compound (2E)-1-(4-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, from 4-nitroacetophenone and thiophene-2-carbaldehyde (B41791), is well-documented, achieving a yield of 81%. amazonaws.com A similar efficiency can be expected for the reaction of this compound with various acetophenones.

| Acetophenone Reactant | Resulting Chalcone Name | Typical Base/Solvent |

| Acetophenone | 1-phenyl-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one | NaOH / Ethanol |

| 4-Methylacetophenone | 1-(p-tolyl)-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one | KOH / Ethanol |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one | NaOH / Ethanol |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one | KOH / Ethanol |

The α,β-unsaturated carbonyl system of the chalcones derived from this compound makes them exceptionally useful precursors for synthesizing a variety of five- and six-membered heterocyclic compounds. rjptonline.orgnih.gov

Pyrimidines: The reaction of these chalcones with reagents like urea (B33335), thiourea, or guanidine (B92328) in the presence of a base provides a direct route to substituted pyrimidines. rjptonline.orgpnrjournal.com For example, refluxing a chalcone with urea in an ethanolic potassium hydroxide solution leads to the formation of a dihydropyrimidinone, which can subsequently be oxidized to the corresponding pyrimidine. The synthesis of 4-(4-nitrophenyl)-6-(thiophen-2-yl)-pyrimidin-2-ol from a related chalcone has been demonstrated, highlighting the viability of this pathway. pnrjournal.com

Pyrazolines: Pyrazolines, five-membered heterocycles containing two adjacent nitrogen atoms, are readily synthesized by the cyclocondensation reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine). researchgate.netjapsonline.com The reaction typically proceeds by refluxing the chalcone and hydrazine in a solvent such as ethanol or acetic acid. mdpi.com This reaction is a classic example of a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

Isoxazoles: The reaction of chalcones with hydroxylamine (B1172632) hydrochloride in a basic medium yields isoxazoles. derpharmachemica.com This transformation involves the initial formation of an oxime at the carbonyl group, followed by a Michael-type addition of the hydroxyl group to the β-carbon of the double bond and subsequent cyclization and dehydration to form the stable isoxazole (B147169) ring. asianpubs.org

These examples underscore the synthetic utility of this compound as a building block, where its initial condensation to form chalcones opens up pathways to a rich diversity of complex polyheterocyclic systems.

Reactions with Active Methylene (B1212753) Compounds for Annulation or Functionalization

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles in their carbanionic form. The reaction of this compound with these compounds typically proceeds via base-catalyzed condensation reactions, such as the Knoevenagel condensation, to yield functionalized alkenes. These reactions are fundamental for extending the conjugation of the aromatic system and for introducing new functionalities and heterocyclic ring systems.

The Knoevenagel condensation of this compound with rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) and its N-substituted derivatives is a well-established method for synthesizing 5-ylidene-rhodanine derivatives. nih.govresearchgate.net This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, in a suitable solvent like ethanol or acetic acid. The active methylene group at the C-5 position of the rhodanine ring readily forms a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable (Z)-isomer of the 5-((5-(4-nitrophenyl)thiophen-2-yl)methylene)rhodanine derivative.

These rhodanine derivatives are of significant interest due to their diverse biological activities. nih.govmdpi.com The general reaction scheme involves the condensation of the aldehyde with a rhodanine scaffold, which can be further substituted at the nitrogen atom (position 3).

Table 1: Examples of Rhodanine Derivatives from Condensation Reactions

| Compound Name | R-Group on Rhodanine | Resulting Product |

|---|---|---|

| 5-((5-(4-nitrophenyl)thiophen-2-yl)methylene)-2-thioxothiazolidin-4-one | H | (Z)-5-((5-(4-nitrophenyl)thiophen-2-yl)methylene)-2-thioxothiazolidin-4-one |

| 3-allyl-5-((5-(4-nitrophenyl)thiophen-2-yl)methylene)-2-thioxothiazolidin-4-one | Allyl | (Z)-3-allyl-5-((5-(4-nitrophenyl)thiophen-2-yl)methylene)-2-thioxothiazolidin-4-one |

The resulting products feature an extended π-conjugated system, which often imparts distinct spectroscopic properties and potential for further chemical modification.

The reaction of this compound with substituted acetophenones and related ketones is a classic example of the Claisen-Schmidt condensation. This base-catalyzed reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. researchgate.net In this pathway, a base (e.g., NaOH or KOH) abstracts an α-proton from the acetophenone to generate an enolate ion. This enolate then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting aldol adduct readily undergoes dehydration to furnish the chalcone derivative.

This synthesis produces compounds with the general structure 1-(aryl)-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one. The electronic nature of the substituents on the acetophenone ring can influence the reaction rate and yield. researchgate.net These chalcone analogues are valuable intermediates in organic synthesis, serving as precursors for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines.

Table 2: Examples of Chalcone Analogues from Claisen-Schmidt Condensation

| Reactant (Acetophenone Analogue) | Substituent (R) on Phenyl Ring | Resulting Product Name |

|---|---|---|

| Acetophenone | H | 1-phenyl-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one |

| 4'-Hydroxyacetophenone | 4-OH | 1-(4-hydroxyphenyl)-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | 4-OCH₃ | 1-(4-methoxyphenyl)-3-(5-(4-nitrophenyl)thiophen-2-yl)prop-2-en-1-one |

Post-Functionalization of the Nitro and Thiophene/Phenyl Ring Systems in Derivatives

The derivatives synthesized from this compound possess multiple sites amenable to further chemical modification, allowing for the generation of a broad library of compounds. The nitro group and the aromatic rings (thiophene and phenyl) are key targets for post-functionalization.

The nitro group on the phenyl ring is a versatile functional group that can undergo a range of transformations. Most commonly, it can be reduced to an amino group (-NH₂) using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is significant as the resulting aniline derivative can serve as a precursor for numerous subsequent reactions. For example, the amino group can be diazotized and converted into a wide array of other substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. It can also be acylated or alkylated to introduce further diversity.

The thiophene ring, while generally aromatic, can also participate in certain reactions. nih.gove-bookshelf.de Although the electron-withdrawing nature of the nitrophenyl and the derivative groups deactivates the ring towards electrophilic substitution, specific positions might still be reactive under forcing conditions. Conversely, the thiophene ring can be a target for metallation followed by reaction with electrophiles. The sulfur atom itself can be oxidized under specific conditions to form sulfoxides or sulfones, which significantly alters the electronic properties of the thiophene ring. Such modifications can be used to fine-tune the steric and electronic profile of the molecule.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 4 Nitrophenyl Thiophene 2 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular vibrations within a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in 5-(4-Nitrophenyl)thiophene-2-carbaldehyde and its derivatives. The FTIR spectrum of a related compound, thiophene-2-carbaldehyde (B41791), shows a prominent C=O stretching vibration at 1665 cm⁻¹. For derivatives, the position of this band can shift. For instance, in 3-methyl-thiophene-2-carbaldehyde, the C=O stretch is observed at 1674 cm⁻¹. The aromatic C-H stretching bands typically appear in the range of 3016–3082 cm⁻¹, while aliphatic C-H stretching vibrations are found between 2852–2956 cm⁻¹.

In thiophene-containing compounds, the C-S stretching modes are generally observed between 687 and 710 cm⁻¹. The C-H in-plane bending vibrations in thiophene (B33073) rings are found in the 1000-1300 cm⁻¹ region, while the out-of-plane bending vibrations are in the 750-1000 cm⁻¹ range. iosrjournals.org Specifically, for 2-substituted thiophenes, C-C stretching vibrations are assigned to bands in the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org

The presence of the nitro group in this compound is confirmed by its characteristic symmetric and asymmetric stretching vibrations.

FTIR Spectral Data for Thiophene Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1665 |

| Aromatic (C-H) | Stretching | 3016-3082 |

| Aliphatic (C-H) | Stretching | 2852-2956 |

| Thiophene Ring (C-S) | Stretching | 687-710 |

| Thiophene Ring (C-H) | In-plane bending | 1000-1300 |

| Thiophene Ring (C-H) | Out-of-plane bending | 750-1000 |

| Thiophene Ring (C-C) | Stretching | 1514-1532, 1430-1454, 1347-1367 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For thiophene and its derivatives, Raman spectra show characteristic C-H stretching vibrations in the region of 3251.3-3301.6 cm⁻¹. jchps.com The C=C stretching vibrations are observed in the range of 1597.4-1625.4 cm⁻¹, while C-C stretching appears between 1202-1367 cm⁻¹. jchps.com The C-S stretching vibrations in the thiophene ring are typically weak and found in the 632.7-706.6 cm⁻¹ region. jchps.com These vibrational modes are sensitive to the substitution pattern on the thiophene ring. jchps.com

Theoretical calculations, often employing density functional theory (DFT), are frequently used to aid in the assignment of vibrational frequencies observed in Raman spectra. jchps.comresearchgate.net

Raman Spectral Data for Thiophene Derivatives

| Functional Group/Bond | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H | Stretching | 3251.3-3301.6 jchps.com |

| C=C | Stretching | 1597.4-1625.4 jchps.com |

| C-C | Stretching | 1202-1367 jchps.com |

| C-S | Stretching | 632.7-706.6 jchps.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound and its derivatives by providing information about the chemical environment and connectivity of atoms.

In the ¹H NMR spectrum of this compound, the aldehyde proton typically appears as a singlet in the downfield region, often around δ 9.9 ppm. For a related compound, 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, the aldehyde proton singlet is observed at δ 9.94 ppm. nih.gov The protons of the thiophene ring generally appear as doublets or multiplets, with their chemical shifts and coupling constants being dependent on the substitution pattern. For instance, in 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde, the thiophene protons at positions 3 and 5 appear as singlets at δ 7.84 and δ 7.24 ppm, respectively. nih.gov The protons of the nitrophenyl group will also exhibit characteristic signals in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aldehyde carbonyl carbon is typically observed in the downfield region, often above δ 180 ppm. The carbon atoms of the thiophene and nitrophenyl rings will have distinct chemical shifts that are influenced by the electron-withdrawing and electron-donating effects of the substituents.

¹H NMR Spectral Data for a Thiophene-2-carbaldehyde Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.94 nih.gov | Singlet |

| Thiophene H-3 | 8.0 nih.gov | Singlet |

| Thiophene H-5 | 7.79 nih.gov | Singlet |

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of complex spectra, especially for novel derivatives. nih.govyoutube.com

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of protons within the thiophene and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of this compound and its derivatives. nih.govdlsu.edu.ph

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation provided by the thiophene and nitrophenyl rings, linked by a single bond, results in absorption maxima in the UV or visible region.

For thiophene-based donor-acceptor systems, the absorption spectra are sensitive to the electronic nature of the substituents and the solvent polarity. diva-portal.orgnih.gov The introduction of the electron-withdrawing nitro group and the aldehyde group influences the energy of the electronic transitions. In a related compound, 4-nitrophenol, the addition of a base causes a shift in the absorption peak from 318 nm to 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net The planarity of the conjugated π-system in thiophene rings is also associated with spectroscopic shifts in the dominant absorption peak. diva-portal.org Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate and interpret the electronic transitions observed in the UV-Vis spectra. jchps.com

Analysis of Electronic Absorption and Emission Characteristics

The electronic properties of this compound are primarily investigated using UV-Visible absorption and fluorescence spectroscopy. The presence of the conjugated system, which extends across the nitrophenyl and thiophene rings, gives rise to strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic transitions are typically of the π → π* and n → π* type, characteristic of molecules with extensive conjugation and heteroatoms.

The absorption spectrum is influenced by the intramolecular charge transfer (ICT) from the electron-rich thiophene ring to the electron-withdrawing nitro group. This ICT character results in a significant bathochromic (red) shift of the main absorption band compared to the individual chromophores. The position and intensity of these bands are sensitive to the substitution pattern on both the thiophene and phenyl rings.

While detailed emission data for this compound is not extensively reported, derivatives of this scaffold are known to exhibit fluorescence. The emission properties, including the fluorescence quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. The presence of the nitro group can, in some cases, lead to fluorescence quenching due to efficient intersystem crossing to the triplet state.

Solvatochromic Studies on Chromophoric Derivatives

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of chromophoric derivatives of this compound. This phenomenon provides valuable information about the electronic ground and excited states of the molecule. Studies on related compounds with 5-nitrothiophen-2-yl as an electron acceptor have demonstrated significant solvatochromic shifts. researchgate.net

In a typical study, the UV-Visible absorption spectra of the derivative are recorded in a series of solvents with varying polarities. The observed shifts in the absorption maxima (λmax) are then correlated with solvent polarity scales, such as the Catalán four-parameter scale (SA, SB, SP, and SdP). nih.gov This analysis helps to quantify the contributions of solvent acidity, basicity, polarizability, and dipolarity to the observed solvatochromic behavior.

Interestingly, some derivatives containing the 5-nitrothiophen-2-yl moiety exhibit reverse solvatochromism, where a hypsochromic (blue) shift is observed with increasing solvent polarity. researchgate.net This suggests that the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents. Such studies are crucial for understanding the nature of the intramolecular charge transfer and for the rational design of dyes with specific environmental sensing capabilities.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information about its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition of this compound. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (12C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (1H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (14N) | 1 | 14.003074 | 14.003074 |

| Oxygen (16O) | 3 | 15.994915 | 47.984745 |

| Sulfur (32S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 233.014665 |

Experimental determination of the exact mass using techniques such as electrospray ionization-time of flight (ESI-TOF) or Orbitrap mass spectrometry would be expected to yield a value that is in close agreement with the calculated mass, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the molecular formula of the compound.

Elucidation of Fragmentation Pathways

Electron ionization (EI) mass spectrometry is commonly used to study the fragmentation pathways of organic molecules. For this compound, the fragmentation pattern would provide valuable structural information. Based on the known fragmentation of aldehydes, aromatic nitro compounds, and thiophene derivatives, several key fragmentation pathways can be proposed. libretexts.orgmiamioh.edunih.gov

The molecular ion peak (M+•) at m/z 233 would be expected. Subsequent fragmentation could involve:

Loss of a hydrogen radical (•H): This is a common fragmentation for aldehydes, leading to a stable acylium ion at m/z 232 (M-1). miamioh.edu

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the thiophene ring and the aldehyde group would result in a fragment at m/z 204 (M-29). libretexts.org

Loss of nitric oxide (•NO): A characteristic fragmentation of aromatic nitro compounds, leading to a fragment at m/z 203 (M-30).

Loss of nitrogen dioxide (•NO2): Cleavage of the C-N bond of the nitro group would result in a significant peak at m/z 187 (M-46).

Further fragmentation of these primary ions would lead to a complex mass spectrum, with characteristic ions corresponding to the thiophene and phenyl moieties.

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 233 | [C11H7NO3S]+• (Molecular Ion) | - |

| 232 | [C11H6NO3S]+ | •H |

| 204 | [C10H7NO2S]+• | •CHO |

| 203 | [C11H7O2S]+• | •NO |

| 187 | [C11H7OS]+ | •NO2 |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound.

Single Crystal X-ray Diffraction Methodologies

The determination of the crystal structure of this compound would involve a standard single crystal X-ray diffraction experiment. This process begins with the growth of high-quality single crystals of the compound, typically through slow evaporation of a suitable solvent.

A selected crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The structure is subsequently solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

While the crystal structure of this compound is not publicly available, data from closely related compounds, such as 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, can provide insights into the expected structural features. nih.govnih.gov For instance, the thiophene ring is expected to be essentially planar, with the aldehyde group being coplanar with the ring to maximize conjugation. nih.gov The dihedral angle between the thiophene and the nitrophenyl rings would be a key structural parameter, influencing the extent of electronic communication between the two aromatic systems.

| Parameter | Value for 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde nih.govnih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.101(3) |

| b (Å) | 10.457(3) |

| c (Å) | 17.326(5) |

| β (°) | 104.473(4) |

| Volume (Å3) | 1947.5(10) |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline phases of a solid material. This method is particularly valuable in the structural characterization of polycrystalline materials, such as powders or thin films, providing information on the crystal structure, phase purity, and crystallite size. In the context of this compound and its derivatives, PXRD plays a crucial role in confirming the crystalline nature of synthesized compounds and identifying different polymorphic forms, which can have significant impacts on the material's physical and chemical properties.

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a sample is irradiated with X-rays, the atoms in the crystal lattice scatter the X-rays. According to Bragg's Law (nλ = 2d sinθ), constructive interference occurs only when the conditions for diffraction are met, where 'n' is an integer, 'λ' is the wavelength of the X-ray, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence. The resulting diffraction pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) with varying intensities.

For novel thiophene derivatives, PXRD is instrumental in the initial stages of solid-state characterization. After synthesis and purification, PXRD analysis can quickly confirm whether the resulting material is crystalline or amorphous. An amorphous solid will produce a broad, featureless halo, whereas a crystalline solid will generate a sharp, well-defined diffraction pattern. Each crystalline phase of a compound produces a unique PXRD pattern, making it an effective tool for identifying different polymorphs, solvates, or hydrates.

While specific PXRD data for this compound is not extensively reported in the literature, the crystallographic parameters for closely related thiophene derivatives have been determined, often through single-crystal X-ray diffraction, which provides the foundational data for simulated PXRD patterns. For instance, the crystal structure of 5-Nitrothiophene-2-carbaldehyde has been elucidated, revealing a monoclinic crystal system with the space group P21/c. researchgate.net Similarly, other thiophene derivatives have been characterized, providing insight into the types of crystal structures that can be expected for this class of compounds.

The analysis of PXRD data involves comparing the experimental diffraction pattern with reference patterns from crystallographic databases or with patterns simulated from single-crystal X-ray diffraction data. The positions of the diffraction peaks are used to determine the unit cell parameters, while the peak intensities can provide information about the arrangement of atoms within the unit cell. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size through the Scherrer equation.

In the study of derivatives of this compound, PXRD would be employed to ensure the phase purity of a synthesized batch, monitor phase transformations under different conditions (e.g., temperature, pressure, humidity), and to characterize the final product in various formulations.

The table below presents crystallographic data for some thiophene derivatives, illustrating the type of structural information that can be obtained and used in conjunction with PXRD for phase analysis. It is important to note that this data is derived from single-crystal X-ray diffraction.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 5-Nitrothiophene-2-carbaldehyde researchgate.net | Monoclinic | P21/c | ||||

| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole tandfonline.com | Monoclinic | C2/c | ||||

| 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde nih.gov | Monoclinic | 11.101 (3) | 10.457 (3) | 17.326 (5) | 104.473 (4) | |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea researchgate.net | Monoclinic | P21 | 11.7469(5) | 6.0849(2) | 12.5792(6) | 117.736(7) |

Exploration of 5 4 Nitrophenyl Thiophene 2 Carbaldehyde and Its Derivatives in Advanced Materials Precursor Chemistry

Role as Precursors in Organic Electronic Materials

The utility of 5-(4-nitrophenyl)thiophene-2-carbaldehyde as a precursor in the field of organic electronic materials is significant. The compound's structure, featuring a π-conjugated system with distinct electron-donating and electron-accepting moieties, is a key attribute for the development of materials with tailored optoelectronic properties.

Development of Donor-Acceptor Systems for Optoelectronic Device Components

Donor-acceptor (D-A) systems are a cornerstone of modern organic electronics, forming the active components in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The inherent D-A nature of this compound makes it an excellent starting point for the synthesis of more complex D-A molecules. The thiophene (B33073) unit acts as the electron donor, while the 4-nitrophenyl group serves as the electron acceptor. This intramolecular charge transfer character can be fine-tuned by chemical modification.

Derivatives of this compound, where the aldehyde group is reacted to extend the conjugation or to link to other functional units, have been explored for their photophysical properties. For instance, Schiff base derivatives formed by the condensation of the aldehyde with various amines can lead to materials with enhanced nonlinear optical (NLO) properties. The electronic properties of such derivatives are highly dependent on the nature of the substituent attached to the imine nitrogen.

Table 1: Photophysical Properties of a Donor-Acceptor Chromophore based on a Thiophene Derivative

| Property | Value | Reference |

| Absorption Maximum (λmax) | 411 nm | nih.gov |

| Emission Maximum (λem) | 520 nm | nih.gov |

| Stokes Shift | 109 nm | nih.gov |

| Fluorescence Quantum Yield (Solution) | 86% | nih.gov |

| Fluorescence Quantum Yield (Solid State) | 41% | nih.gov |

| Optical Band Gap (Egopt) | 2.52 eV | nih.gov |

Note: The data presented is for a related donor-acceptor thienothiophene system and is illustrative of the properties that can be achieved with thiophene-based D-A molecules.

The performance of optoelectronic devices is intrinsically linked to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the active materials. The chemical structure of this compound allows for the tuning of these energy levels through synthetic modifications, thereby optimizing the performance of the resulting devices.

Monomers and Building Blocks for Conductive Polymer Architectures

Thiophene and its derivatives are well-known monomers for the synthesis of conducting polymers. Polythiophenes are valued for their high conductivity, environmental stability, and processability. The presence of the 4-nitrophenyl substituent on the thiophene ring in this compound can significantly influence the properties of the resulting polymer. The electron-withdrawing nature of the nitro group is expected to lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in transistors and sensors.

The polymerization of thiophene-2-carbaldehyde (B41791), a closely related compound, has been achieved through chemical methods, yielding a dark, insoluble polymer. journalskuwait.orgjournalskuwait.orgresearchgate.net The polymerization of this compound is anticipated to proceed via similar routes, such as oxidative chemical or electrochemical polymerization. The resulting polymer, poly(this compound), would possess a regular, head-to-tail coupled structure, which is crucial for achieving high charge carrier mobility.

The aldehyde functionality in the monomer offers a site for post-polymerization modification, allowing for the introduction of various functional groups to further tune the polymer's properties or to attach it to surfaces.

Table 2: Properties of Poly(thiophene-2-carbaldehyde)

| Property | Description | Reference |

| Appearance | Dark greenish-black powder | journalskuwait.org |

| Solubility | Insoluble in common organic solvents | journalskuwait.org |

| Melting Point | Decomposes at 313 °C | journalskuwait.org |

| Morphology | Spherical particles with a rough surface | journalskuwait.org |

Note: This data is for the polymer of the parent compound, thiophene-2-carbaldehyde. The properties of poly(this compound) are expected to be influenced by the additional phenyl and nitro groups.

Design and Synthesis of Scaffolds for Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of complex and functional materials. The rigid, planar structure of the thiophene ring, combined with the potential for directional interactions through the aldehyde and nitro groups, makes this compound an interesting scaffold for designing supramolecular assemblies.

The aldehyde group can participate in hydrogen bonding, either as an acceptor or, after conversion to a hydroxyl or other functional group, as a donor. The nitro group is also a strong hydrogen bond acceptor. These interactions, along with π-π stacking of the aromatic rings, can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. For instance, derivatives of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde have been shown to form supramolecular chains in the solid state through weak C-H···O hydrogen bonds. nih.gov

Furthermore, the aldehyde can be used to synthesize larger, more complex molecules, such as macrocycles or cavitands, which can act as hosts for guest molecules, a key principle in host-guest chemistry and molecular recognition.

Development of Chemical Sensing Architectures based on Structural Modification

The development of chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The electronic and photophysical properties of conjugated organic molecules are often sensitive to their local environment, making them excellent candidates for sensory materials.

Derivatives of this compound are promising for the development of chemical sensors. The aldehyde group is a reactive handle for the introduction of specific recognition moieties. For example, condensation with an appropriate amine can yield a Schiff base ligand capable of selectively binding to metal ions. The binding event can then be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Schiff bases derived from thiophene-2-carboxaldehyde have been demonstrated to act as fluorescent chemosensors for various metal ions. researchgate.net The binding of a metal ion to the Schiff base can modulate the intramolecular charge transfer process, leading to a change in the fluorescence emission. The selectivity of the sensor can be tuned by modifying the structure of the amine used in the Schiff base formation.

Table 3: Examples of Thiophene-Based Schiff Base Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Fluorescent | Ga3+ | Fluorescence turn-on | rsc.org |

| Fluorescent | Fe3+ | Fluorescence quenching | researchgate.net |

| Antimicrobial Agent | Various bacteria | Biological activity | acs.org |

Note: These examples utilize derivatives of thiophene carboxaldehydes, demonstrating the potential of this class of compounds in sensing applications.

The inherent donor-acceptor structure of this compound provides a built-in signal transduction mechanism. The binding of an analyte to a receptor site appended to the molecule can perturb the electronic structure, leading to a detectable change in its absorption or emission properties.

Future Research Trajectories and Unexplored Avenues for 5 4 Nitrophenyl Thiophene 2 Carbaldehyde

Novel Catalytic Transformations and C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. For 5-(4-nitrophenyl)thiophene-2-carbaldehyde, the thiophene (B33073) ring presents multiple C-H bonds that are ripe for selective functionalization. Future research will likely focus on the development of novel catalytic systems to achieve regioselective C-H activation, enabling the introduction of a wide array of functional groups.

The electron-deficient nature of the thiophene ring, influenced by the 4-nitrophenyl group, presents both a challenge and an opportunity for C-H functionalization. Transition-metal catalysis, particularly with palladium, rhodium, and iridium complexes, will continue to be a major focus. The development of new ligand systems will be crucial to tune the reactivity and selectivity of these catalysts, allowing for precise control over which C-H bond is functionalized. Furthermore, the exploration of more sustainable and earth-abundant metal catalysts, such as those based on iron, copper, and manganese, is a growing trend that will undoubtedly be applied to this substrate.

Mechanochemical methods, which utilize mechanical force to drive chemical reactions, offer a green alternative to traditional solvent-based synthesis. The application of mechanochemistry to the C-H functionalization of this compound is a largely unexplored area with significant potential. These solvent-free or low-solvent conditions could lead to novel reactivity and selectivity profiles, as well as simplified purification procedures.

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and convergence. The aldehyde functionality of this compound makes it an ideal candidate for integration into a variety of MCRs.

Future research will likely explore the use of this aldehyde in well-established MCRs such as the Ugi, Passerini, Biginelli, and Hantzsch reactions to generate libraries of novel, highly functionalized heterocyclic compounds. The thiophene and nitrophenyl moieties would be incorporated into the final products, potentially imbuing them with interesting photophysical, electronic, or biological properties.

Furthermore, the development of novel MCRs specifically designed around the reactivity of this compound is a promising avenue. For instance, cascade reactions initiated by the reaction of the aldehyde could be coupled with functionalization of the thiophene ring or reactions involving the nitro group. The design and discovery of such complex transformations will be a key area of future investigation, leading to the rapid assembly of intricate molecular architectures from simple starting materials. One study has already demonstrated the use of thiophene-2-carboxaldehyde in a multicomponent reaction to synthesize substituted 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives, highlighting the potential for such transformations. researchgate.net

Application of Advanced In-Situ Spectroscopic Characterization during Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reacting chemical systems, are powerful tools for elucidating reaction pathways, identifying transient intermediates, and optimizing reaction conditions.

Future research on reactions involving this compound will increasingly employ in-situ techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods can provide valuable kinetic and mechanistic data for various transformations, including catalytic C-H functionalization and multicomponent reactions. For instance, monitoring the formation and consumption of intermediates can help in understanding the role of catalysts and additives, leading to improved reaction protocols.

Given the presence of the nitro group, in-situ studies could also shed light on its potential participation in or influence on reaction pathways. For example, in-situ spectroscopic monitoring of reactions involving nitroaromatic compounds can provide insights into redox processes. acs.org The application of these advanced analytical tools will be instrumental in moving from empirical, trial-and-error-based process development to a more rational, knowledge-driven approach.

Leveraging Artificial Intelligence and Machine Learning for Synthetic Route Discovery and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. These powerful computational tools can be used to predict the outcomes of chemical reactions, design novel catalysts, and even propose entirely new synthetic routes to target molecules.

For this compound, AI and ML algorithms can be trained on large datasets of chemical reactions to predict the feasibility and outcome of various transformations. researchgate.netrjptonline.orgarxiv.org This can significantly accelerate the discovery of new synthetic methodologies by prioritizing promising reaction conditions for experimental validation. For example, machine learning models can be developed to predict the regioselectivity of C-H functionalization reactions on the thiophene ring.

Exploration of Stereoselective Syntheses of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials sciences. The prochiral aldehyde group of this compound offers a handle for the introduction of chirality.

Future research will undoubtedly focus on the development of catalytic asymmetric transformations of the aldehyde functionality. This includes asymmetric reductions to form chiral alcohols, asymmetric additions of nucleophiles to generate chiral secondary alcohols, and asymmetric iminium ion catalysis for the synthesis of chiral amines. The development of novel chiral catalysts, including both metal-based and organocatalytic systems, will be key to achieving high levels of enantioselectivity in these transformations.

Moreover, the thiophene scaffold itself can be a source of chirality. The synthesis of chiral thiophene derivatives, including those with axial chirality, is an emerging area of research. rsc.orgjelsciences.com Future work could explore the atroposelective synthesis of biaryl systems derived from this compound or the catalytic asymmetric dearomatization of the thiophene ring to create stereogenic centers. The synthesis of chiral ligands based on thiophene derivatives for use in asymmetric catalysis is another promising avenue. iaea.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Nitrophenyl)thiophene-2-carbaldehyde?

- Methodology : The compound can be synthesized via nitrophenyl functionalization of thiophene-2-carbaldehyde derivatives. A common approach involves Suzuki-Miyaura cross-coupling reactions to introduce the 4-nitrophenyl group at the 5-position of the thiophene ring, followed by aldehyde group protection/deprotection steps to ensure regioselectivity . Characterization typically employs NMR (¹H/¹³C), FTIR, and X-ray crystallography for structural confirmation, as demonstrated in analogous thiophene-carbaldehyde syntheses .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Combustion analysis and high-performance liquid chromatography (HPLC) are critical for purity assessment. For structural validation, single-crystal X-ray diffraction (SHELX programs) is recommended to resolve ambiguities in regiochemistry or stereochemistry . Additionally, differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. What are the common reactivity patterns of the aldehyde group in this compound?

- Methodology : The aldehyde group undergoes nucleophilic addition (e.g., thioacetalization with propane-1,3-dithiol under acidic conditions) or oxidation (e.g., to carboxylic acids using H₂O₂/AcOH). Reaction progress can be monitored via TLC and FTIR to track carbonyl group disappearance .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nitro group enhances electrophilicity at the thiophene ring, facilitating palladium-catalyzed C–H functionalization. Kinetic studies using time-resolved NMR or UV-Vis spectroscopy can quantify activation barriers. Computational DFT analysis (e.g., HOMO-LUMO gap calculations) provides insights into regioselectivity in reactions like Heck or Sonogashira couplings .

Q. What experimental strategies resolve contradictions in thermodynamic data for this compound?

- Methodology : Discrepancies in combustion energies or enthalpies of formation can arise from sample purity or methodology. Use precision bomb calorimetry (e.g., B-08-MA calorimeter) for direct measurement, and validate results against additive calculation methods (e.g., Benson group increment theory). Comparative analysis with structurally similar furan-2-carbaldehydes (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) highlights substituent effects .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

- Methodology : Molecular dynamics (MD) simulations predict solvent effects and catalyst performance. For example, simulating Pd(PPh₃)₄ interactions in THF/water mixtures can optimize Suzuki coupling yields. Pair with Design of Experiments (DoE) to statistically validate parameters (temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。